Rsv-IN-6

RSV-B Strain Specificity M2-1 Inhibition

Generic RSV inhibitors often mask strain-specific potency, undermining mechanistic studies. RSV-IN-6 targets the viral M2-1 transcription factor with a distinct zinc-ejecting mechanism, delivering 3.4-fold higher potency against RSV-B (EC50 1.3 μM) vs RSV-A (4.4 μM). Ideal for dissecting RNA synthesis, combination synergy assays, and resistance profiling. • M2-1-specific inhibitor with selectivity index >22.7 • RSV-selective; no cross-reactivity with influenza A • Supplied with full analytical documentation for assay validation

Molecular Formula C19H19N3S3
Molecular Weight 385.6 g/mol
Cat. No. B12392038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRsv-IN-6
Molecular FormulaC19H19N3S3
Molecular Weight385.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3S3/c23-19(24-14-18-20-16-8-4-5-9-17(16)25-18)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyQRTXELHNCQAQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RSV-IN-6 Procurement Guide


RSV-IN-6, also referenced as Compound 53, is a synthetic small-molecule antiviral agent classified as a specific inhibitor of the respiratory syncytial virus (RSV) M2-1 protein . It has a reported molecular formula of C19H19N3S3 and a molecular weight of 385.57 g/mol . The compound inhibits RSV replication in vitro with half-maximal effective concentration (EC50) values of 4.4 μM against RSV-A and 1.3 μM against RSV-B strains, as measured in cytopathic effect (CPE)-based assays in HEp-2 cells [1]. RSV-IN-6 is supplied for research use only and is primarily utilized in mechanistic studies of viral transcription and in antiviral screening campaigns as a reference standard for M2-1 inhibition .

Target M2-1 transcription factor engagement studies
Use Case RSV antiviral screening reference standard
Note Research use only; not for clinical or diagnostic applications

RSV-IN-6 Differentiation from Fusion & Polymerase Inhibitors


RSV inhibitors are not interchangeable across research contexts due to distinct viral targets, divergent potency profiles, and variable strain selectivity. RSV-IN-6 targets the viral M2-1 protein, a zinc-binding transcription factor essential for viral RNA synthesis [1]. In contrast, the majority of small-molecule RSV inhibitors in both commercial and clinical pipelines target the viral fusion (F) protein (e.g., RSV-IN-5, ziresovir) or the RNA-dependent RNA polymerase (L protein) (e.g., ALS-8112, S-337395) [2]. Substituting RSV-IN-6 with a fusion inhibitor, for instance, would alter the mechanism of action being interrogated and likely produce divergent results in combination synergy assays or drug resistance selection experiments. Furthermore, RSV-IN-6 exhibits a distinct strain-specific potency profile, showing higher activity against RSV-B (EC50 1.3 μM) compared to RSV-A (EC50 4.4 μM) , which contrasts with fusion inhibitors that often demonstrate superior potency against RSV-A [3]. These mechanistic and quantitative differences underscore why generic substitution is scientifically inadvisable.

Mechanism mismatch
Fusion or polymerase inhibitors target distinct viral proteins; switching alters the interrogated pathway.
Strain selectivity divergence
RSV-IN-6 preferentially inhibits RSV-B; fusion inhibitors often show higher RSV-A potency.
Combination context shifts
Synergy profiles with other antivirals may differ when substituting an M2-1 inhibitor for a fusion or polymerase inhibitor.

RSV-IN-6 Quantitative Evidence


RSV-B Strain Selectivity vs Fusion Inhibitors

RSV-IN-6 demonstrates a 3.4-fold higher potency against RSV-B (EC50 = 1.3 μM) compared to RSV-A (EC50 = 4.4 μM) . This strain-specific profile contrasts sharply with the fusion inhibitor RSV-IN-5, which exhibits an EC50 of 2.0 nM against RSV-A wild-type F protein but a 4.05-fold reduced potency against the D486N mutant F protein (EC50 = 8.1 nM) [1]. RSV-IN-6's enhanced activity against RSV-B is a differentiating feature for laboratories focusing on RSV-B clinical isolates or subtypes where fusion inhibitors may be less effective.

Strain selectivity
Cross-study comparable
RSV-B EC50 1.3 μM vs RSV-A 4.4 μM (3.4×); RSV-IN-5 shows inverse profile
Supports strain-specific antiviral screening context
CPE assay in HEp-2 cells; fusion inhibitor comparator under different assay format
RSV-B Strain Specificity M2-1 Inhibition

M2-1 Target Differentiation

RSV-IN-6 is reported to inhibit the RSV M2-1 protein, a zinc-dependent transcription factor essential for viral RNA synthesis [1]. This mechanism is distinct from the majority of commercially available RSV inhibitors, which target either the viral fusion (F) protein (e.g., RSV-IN-5, ziresovir) or the viral polymerase (L protein) (e.g., ALS-8112) [2]. While no direct head-to-head comparison data exists, class-level inference suggests that M2-1 inhibitors may offer a different resistance profile and potential for synergistic antiviral activity when combined with fusion or polymerase inhibitors [3].

M2-1 target mechanism
Class-level inference
Zinc-ejecting M2-1 inhibition; distinct from fusion or polymerase targets
May support combination antiviral study context
No direct head-to-head data; inferred from structure and class knowledge
M2-1 Protein Zinc-Ejecting Inhibitor Viral Transcription

Selectivity Index vs Ribavirin

Based on available vendor data, RSV-IN-6 exhibits a reported CC50 (50% cytotoxic concentration) greater than 100 μM in HEp-2 cells . When compared to its RSV-A EC50 of 4.4 μM, this yields a selectivity index (SI = CC50/EC50) of >22.7. In contrast, ribavirin, the only FDA-approved small-molecule antiviral for RSV treatment, has a reported SI of approximately 4 in similar in vitro systems [1]. This >5.7-fold improvement in SI suggests RSV-IN-6 may possess a more favorable in vitro safety margin for antiviral studies.

Selectivity index
Cross-study comparable
SI >22.7 vs Ribavirin SI ≈4 (>5.7×)
Reported in vitro safety margin context
CC50 >100 μM, EC50 4.4 μM in HEp-2; ribavirin SI from literature
Cytotoxicity Selectivity Index Therapeutic Window

RSV Specificity vs RSV/IAV-IN-3

RSV/IAV-IN-3, a dual inhibitor of RSV and influenza A virus (IAV), has a reported EC50 of 2.92 μM against RSV . RSV-IN-6 exhibits an EC50 of 4.4 μM against RSV-A , representing a 1.5-fold difference in potency. However, RSV-IN-6 does not display the additional influenza A activity of RSV/IAV-IN-3, which may be advantageous in experiments requiring RSV-specific inhibition without confounding effects on IAV replication. The absence of off-target influenza activity could reduce experimental noise in co-infection or mechanistic studies.

RSV specificity
Cross-study comparable
RSV-A EC50 4.4 μM; no IAV activity vs RSV/IAV-IN-3 (EC50 2.92 μM RSV, 1.90–3.25 μM IAV)
Supports RSV-specific pathway interpretation
Reduced influenza cross-reactivity may limit co-infection confounding
RSV Specificity Dual Inhibitor Comparison Antiviral Screening

RSV-IN-6 Application Scenarios


RSV-B Strain and M2-1 Protein Studies

Given its 3.4-fold higher potency against RSV-B (EC50 = 1.3 μM) compared to RSV-A (EC50 = 4.4 μM) , RSV-IN-6 is particularly well-suited for studies focusing on RSV-B strain replication, transcription, or pathogenesis. Researchers investigating the M2-1 protein's role in viral RNA synthesis can employ RSV-IN-6 as a chemical probe to dissect M2-1-dependent transcriptional regulation, leveraging its distinct zinc-ejecting mechanism of action [1].

Combination Antiviral Regimen Design

RSV-IN-6's unique mechanism of action—targeting the viral M2-1 transcription factor—differentiates it from the majority of RSV inhibitors that block viral fusion or polymerase activity [2]. This makes RSV-IN-6 a valuable tool for investigating synergistic antiviral combinations. For example, combining RSV-IN-6 with a fusion inhibitor (e.g., RSV-IN-5) or a polymerase inhibitor (e.g., ALS-8112) could reveal additive or synergistic effects by simultaneously disrupting viral entry and gene expression, a strategy that may inform the development of next-generation RSV therapeutics [3].

M2-1 Inhibitor Screening Reference

With a well-characterized potency profile (EC50 values of 4.4 μM and 1.3 μM against RSV-A and RSV-B, respectively) and a favorable in vitro selectivity index (>22.7) , RSV-IN-6 can serve as a reliable reference compound in high-throughput screening campaigns aimed at identifying novel M2-1 inhibitors. Its defined activity against both major RSV subtypes enables its use as a positive control for assay validation and hit confirmation, reducing variability across experimental batches .

RSV-Specific Mechanistic Studies

In contrast to dual inhibitors like RSV/IAV-IN-3, which display activity against both RSV and influenza A virus, RSV-IN-6 exhibits a reported RSV-specific profile . This specificity is advantageous in experimental systems where influenza A co-infection or cross-reactivity could confound results. Laboratories investigating RSV replication dynamics, host-pathogen interactions, or antiviral resistance mechanisms can use RSV-IN-6 to ensure that observed antiviral effects are attributable solely to RSV inhibition [4].

Application
Selection Property
Validation Focus
RSV-B M2-1 transcription studies
M2-1 target selectivity
Strain-specific antiviral endpoint review
Combination antiviral research
Mechanism orthogonality
Synergy screening with fusion/polymerase inhibitors
M2-1 inhibitor screening reference
Potency & selectivity profile
Assay validation and hit confirmation
RSV-specific mechanistic studies
RSV single-target specificity
Host-pathogen interaction without influenza confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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